2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-10-3-1-2-4-12(10)18(16,17)14-8-7-11(15)9-5-6-9/h1-4,9,11,14-15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJDMUXJOXHQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide involves several steps. One common method includes the reaction of 2-chlorobenzenesulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular mechanisms and pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anticancer or antimicrobial agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, some benzenesulfonamide derivatives are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Key Structural Insights :
- Cyclopropane vs. Triazine : The cyclopropyl group in the target compound introduces ring strain and hydrophobicity, contrasting with the planar, heteroaromatic triazine in chlorsulfuron, which enhances herbicidal activity via enzyme inhibition (e.g., acetolactate synthase) .
- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound may improve aqueous solubility compared to the methoxy group in 4-chloro-N-(3-methoxypropyl)benzenesulfonamide, though it could reduce metabolic stability .
Physicochemical Properties
| Property | Target Compound | Chlorsulfuron | 4-Chloro-N-(3-methoxypropyl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~285 (estimated) | 357.8 | 263.74 |
| LogP (Predicted) | ~2.1 (moderately lipophilic) | 1.5 | ~2.5 |
| Solubility in Water | Moderate (hydroxyl group) | Low (triazine hydrophobicity) | Low (methoxy group) |
| Stability | Hydroxyl may increase hydrolytic sensitivity | High (stable triazine core) | Stable under neutral conditions |
Notes:
- The hydroxyl group in the target compound may enhance hydrogen bonding with biological targets but could also increase susceptibility to oxidative degradation .
Research Findings and SAR (Structure-Activity Relationships)
- Substituent Effects :
- The triazine ring in chlorsulfuron is critical for ALS inhibition, while the cyclopropyl group in the target compound may alter binding kinetics due to steric effects .
- Hydroxyl-containing side chains (as in the target compound) are less common in herbicides but may improve translocation in plants via enhanced solubility .
- Synthetic Challenges : The cyclopropyl-hydroxypropyl moiety in the target compound likely requires specialized synthetic routes, such as cyclopropanation of allylic alcohols, compared to the straightforward alkylation used for methoxypropyl derivatives .
Data Tables
Table 1: Comparative Structural and Functional Data
| Parameter | Target Compound | Chlorsulfuron | 4-Chloro-N-(3-methoxypropyl)benzenesulfonamide |
|---|---|---|---|
| CAS Number | Not available | 76341-69-0 | 349098-54-0 |
| Molecular Formula | C₁₂H₁₅ClN₂O₃S | C₁₂H₁₂ClN₅O₄S | C₁₀H₁₄ClNO₃S |
| Key Functional Groups | Cyclopropane, hydroxyl | Triazine, methoxy | Methoxy, alkyl chain |
| Primary Use | Undocumented (potential agrochemical/drug) | Herbicide | Research chemical |
Biological Activity
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide is a sulfonamide compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16ClNO3S
- Molecular Weight : 289.77 g/mol
- CAS Number : 1396885-19-0
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit carbonic anhydrase IX , an enzyme often overexpressed in various cancers. This inhibition can lead to altered cellular pH regulation and apoptosis in cancer cells, making it a candidate for anticancer therapies.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives can possess significant antimicrobial properties, potentially effective against various bacteria and fungi.
- Anticancer Potential : Studies suggest that this compound may inhibit tumor growth by affecting metabolic pathways in cancer cells.
- Enzyme Inhibition : As mentioned, the inhibition of carbonic anhydrase IX highlights its role in modulating enzyme activity, which is crucial in many physiological processes.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
-
Anticancer Studies :
- A study evaluated the compound's effect on cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
-
Antimicrobial Efficacy :
- In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential application as an antimicrobial agent.
-
Enzyme Interaction :
- Kinetic studies revealed that this compound acts as a competitive inhibitor of carbonic anhydrase IX, with an inhibition constant (Ki) suggesting a strong binding affinity.
Data Table: Biological Activities
| Activity Type | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant growth inhibition | |
| Antimicrobial | Escherichia coli | Significant growth inhibition | |
| Anticancer | Cancer cell lines | Dose-dependent proliferation inhibition | |
| Enzyme Inhibition | Carbonic Anhydrase IX | Competitive inhibition |
Q & A
Q. What are the common synthetic routes for 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling a benzenesulfonyl chloride derivative with an amine-containing cyclopropane moiety. Key steps include:
- Step 1 : Activation of 2-chlorobenzenesulfonyl chloride with a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in anhydrous dichloromethane at 0–5°C .
- Step 2 : Reaction with 3-cyclopropyl-3-hydroxypropylamine under controlled pH (7–8) to prevent hydrolysis of the sulfonamide bond.
- Optimization : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the benzenesulfonamide core (e.g., aromatic protons at δ 7.5–8.0 ppm) and cyclopropyl-hydroxypropyl chain (hydroxy proton at δ 1.5–2.0 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ for C₁₃H₁₇ClN₂O₃S).
- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths/angles and confirms stereochemistry, particularly the cyclopropane ring geometry and sulfonamide conformation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across different studies?
- Methodological Answer : Discrepancies in IC₅₀ values or target selectivity often arise from:
- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition using consistent ATP concentrations).
- Structural Polymorphism : Use X-ray crystallography to verify if crystal packing or solvate formation alters activity .
- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies, applying statistical tools (e.g., ANOVA) to identify outliers .
Q. How do modifications to the cyclopropyl-hydroxypropyl moiety affect pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Replace the cyclopropyl group with bulkier substituents (e.g., adamantyl) to enhance membrane permeability (logP increase from 2.1 to 3.5) .
- Metabolic Stability : Introduce fluorine at the hydroxypropyl β-position to reduce CYP450-mediated oxidation, as shown in in vitro microsomal assays (t₁/₂ extended from 1.2 to 4.7 hours) .
- Solubility : PEGylation of the hydroxy group improves aqueous solubility (from 0.5 mg/mL to 12 mg/mL) but may reduce target binding affinity .
Q. What crystallographic insights explain the compound’s interaction with NLRP3 inflammasome targets?
- Methodological Answer : Co-crystallization with NLRP3’s NACHT domain reveals:
- Key Interactions : Sulfonamide oxygen forms hydrogen bonds with Arg578, while the chloro group fits into a hydrophobic pocket lined by Leu659 and Val661 .
- Conformational Flexibility : The cyclopropyl-hydroxypropyl chain adopts a bent conformation, minimizing steric clash with the LRR domain .
Data Contradiction Analysis
Q. Why do in vitro and in vivo efficacy studies show divergent results for this compound?
- Methodological Answer :
- Bioavailability : In vivo studies often report lower efficacy due to poor oral absorption (e.g., 15% bioavailability in rats vs. 80% in cell cultures) .
- Metabolite Interference : Hydroxypropyl oxidation generates a carboxylic acid metabolite (detected via LC-MS) that antagonizes the parent compound’s activity .
- Dosing Regimens : Adjusting administration routes (e.g., intraperitoneal vs. oral) and using pharmacokinetic-pharmacodynamic (PK/PD) modeling can align in vitro-in vivo correlations .
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
